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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical and Chemical Properties of 1-(2-Methylpyridin-4-yl)ethan-1-amine Dihydrochloride

Executive Summary As a Senior Application Scientist specializing in medicinal chemistry and synthetic methodology, I frequently evaluate bifunctional building blocks for their utility in drug discovery. 1-(2-Methylpyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and synthetic methodology, I frequently evaluate bifunctional building blocks for their utility in drug discovery. 1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride (CAS: 2241594-55-6) is a highly versatile intermediate that enables the development of functionalized derivatives and complex molecular scaffolds.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural reactivity, and standardized analytical protocols. By understanding the causality behind its handling and reactivity, researchers can effectively integrate this compound into advanced biomedical and pharmaceutical workflows[1].

Molecular Identity & Structural Properties

The compound features a pyridine ring substituted with a methyl group at the 2-position and a primary 1-aminoethyl group at the 4-position. The commercial formulation is typically the dihydrochloride salt, which protonates both the basic pyridine nitrogen and the primary aliphatic amine. This salt form is deliberately chosen by suppliers like and to enhance bench stability, prevent oxidative degradation, and ensure precise stoichiometric weighing[2][3].

Table 1: Molecular Identity
PropertyValue
Chemical Name 1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride
CAS Registry Number 2241594-55-6[2]
Free Base CAS 114919-76-5[4]
Molecular Formula C8H14Cl2N2[3]
Molecular Weight 209.12 g/mol [3]
MDL Number MFCD31568126[2]
Purity Standard ≥ 95% (Typical commercial specification)[2]

Physicochemical Profiling & Stability

Understanding the physical properties of this compound is critical for solvent selection and reaction design. The dual protonation significantly alters its solubility profile compared to the free base[4].

Table 2: Physicochemical Data
PropertyDescription / Value
Physical State Solid (White to off-white crystalline powder)
Aqueous Solubility Highly soluble (>50 mg/mL in H₂O) due to the ionic lattice.
Organic Solubility Soluble in polar aprotic/protic solvents (DMSO, MeOH). Insoluble in non-polar organics (Hexane, DCM, Et₂O).
pKa (Estimated) ~5.8 (Pyridine Nitrogen), ~9.2 (Primary Amine).
Storage Conditions Store in an inert atmosphere at 2-8°C, desiccated, to prevent hygroscopic moisture uptake[1].

Structural Reactivity & Synthetic Utility

The value of 1-(2-Methylpyridin-4-yl)ethan-1-amine lies in its orthogonal reactivity. The primary amine is highly nucleophilic and readily participates in amide couplings, reductive aminations, and sulfonamide formations. Meanwhile, the pyridine ring can be independently targeted for N-oxidation or transition-metal-catalyzed cross-couplings.

Reactivity A 1-(2-Methylpyridin-4-yl) ethan-1-amine 2HCl B Free Base Intermediate A->B NaOH (aq) Extraction C Amide Derivatives B->C R-COOH HATU, DIPEA D Secondary Amines B->D R-CHO NaBH(OAc)3 E Pyridine N-Oxides B->E mCPBA DCM

Synthetic versatility and downstream functionalization pathways.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. I have detailed the causality behind each step to empower researchers to troubleshoot effectively.

Protocol 1: Free-Basing for Anhydrous Amide Coupling

Causality: The dihydrochloride salt is insoluble in standard coupling solvents like dichloromethane (DCM). To participate in amide coupling, the primary amine must be liberated. Self-Validation: The protocol includes a strict pH check (pH > 10) prior to extraction to ensure complete deprotonation of both the pyridine and the amine, preventing yield loss in the aqueous phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (4.78 mmol) of 1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride in 10 mL of deionized water.

  • Basification: Slowly add 2M NaOH (aq) dropwise while stirring at 0°C until the solution reaches pH 10-11 (verify via pH indicator paper).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Note: The free base partitions efficiently into the organic layer at this pH.

  • Washing & Drying: Wash the combined organic layers with saturated brine (10 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure to yield the free base as a pale oil, ready for immediate use in coupling reactions.

Protocol 2: RP-HPLC Method for Purity Assessment

Causality: Because this is a highly polar, basic compound, standard reversed-phase C18 columns will result in poor retention and severe peak tailing due to secondary interactions with residual silanols. The addition of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing reagent, masking these interactions and ensuring sharp, quantifiable peaks. Self-Validation: Dual-wavelength UV detection confirms peak purity across the entire chromophore profile.

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with a polar-embedded C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Prep: Dissolve 1 mg of the dihydrochloride salt in 1 mL of Mobile Phase A.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm (aliphatic amine) and 254 nm (pyridine ring).

Analytical Characterization Workflow

Robust analytical characterization is mandatory before utilizing this building block in multi-step syntheses. The workflow below outlines the standard progression from sample preparation to batch release.

AnalyticalWorkflow Sample Sample Prep: Compound 2HCl Solubility Solubility Profiling Sample->Solubility NMR 1H & 13C NMR (D2O or DMSO-d6) Solubility->NMR D2O Dissolution HPLC HPLC-UV/MS (Ion-pairing method) Solubility->HPLC Buffer Dilution Release Data Analysis & Batch Release NMR->Release HPLC->Release

Standardized analytical workflow for structural confirmation and purity assessment.

References

  • TargetMol. "1-(2-Methylpyridin-4-yl)ethan-1-amine - Compound Library." TargetMol Chemicals. [Link]

  • Tebubio. "1-(2-Methylpyridin-4-yl)ethan-1-amine - 50 mg." Tebubio Life Sciences.[Link]

  • Synthonix. "1-(2-Methylpyridin-4-yl)ethan-1-amine." Synthonix Synthons.[Link]

Sources

Exploratory

Solubility profile and pKa of 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride

An in-depth technical analysis of the physicochemical properties of 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride (CAS: 2241594-55-6), focusing on its ionization constants (pKa), solubility profile, and the empir...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the physicochemical properties of 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride (CAS: 2241594-55-6), focusing on its ionization constants (pKa), solubility profile, and the empirical methodologies required for its characterization.

Executive Summary

In early-stage drug discovery and formulation development, the accurate profiling of a compound’s ionization constants (pKa) and thermodynamic solubility is paramount. 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride is a highly polar, diprotic building block frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics.

Because this compound is supplied as a dihydrochloride salt, it exhibits specific pH-dependent speciation dynamics that dictate its solubility, lipophilicity, and membrane permeability. This whitepaper provides a comprehensive theoretical framework for predicting its physicochemical behavior, alongside field-proven, self-validating empirical workflows for laboratory determination.

Structural & Electronic Causality: pKa Profiling

The molecule possesses two distinct ionizable basic centers: a pyridine nitrogen and a primary aliphatic amine. The pKa of each center is dictated by the complex interplay of inductive (+I/-I) and resonance effects within the molecular framework.

The Pyridine Nitrogen ( pKa1​ )

Unsubstituted pyridine has a baseline pKa of approximately 5.2. In this molecule, the pyridine ring is influenced by two competing substituents:

  • The 2-Methyl Group (+I Effect): The methyl group at the C2​ position exerts an electron-donating inductive effect and hyperconjugation, which pushes electron density into the aromatic ring. This stabilizes the protonated pyridinium cation, theoretically increasing the pKa to ~5.9 (similar to 2-picoline).

  • The 1-Aminoethyl Group (-I Effect): The primary amine at the C4​ position, when protonated at physiological pH ( −NH3+​ ), exerts a strong electron-withdrawing inductive effect through the sigma bond network. This pulls electron density away from the ring, destabilizing the pyridinium cation and lowering the pKa.

  • Net Causality: The electron-withdrawing effect of the protonated aliphatic amine partially counteracts the electron-donating methyl group. We project the thermodynamic pKa1​ of the pyridine nitrogen to be 5.5 – 5.8 .

The Primary Aliphatic Amine ( pKa2​ )

Standard primary aliphatic amines (e.g., ethylamine) exhibit pKa values around 10.6. However, the amine in this compound is situated on the α -carbon of an ethyl chain attached directly to the electron-deficient pyridine ring.

  • Inductive Withdrawal: The pyridine ring acts as a strong electron-withdrawing group (-I effect), significantly reducing the electron density on the aliphatic nitrogen. This makes the protonated −NH3+​ state more eager to shed its proton compared to a standard alkylamine.

  • Net Causality: This proximity to the aromatic system depresses the basicity of the amine. We project the thermodynamic pKa2​ of the primary amine to be 9.0 – 9.4 .

Solubility Dynamics & The Common Ion Effect

The solubility of 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride is fundamentally governed by its ionization state[1].

  • Intrinsic Solubility ( S0​ ): At pH > 10.0, the molecule exists as an uncharged free base. Due to the lack of charge and moderate lipophilicity, the intrinsic aqueous solubility will be at its minimum (precipitation risk).

  • Salt Solubility ( Ssalt​ ): As a dihydrochloride salt, the compound is highly soluble in water due to favorable ion-dipole interactions. Dissolving the salt in unbuffered water will yield a highly acidic solution (pH < 3.0) because it is the salt of a weak base and a strong acid.

  • The Common Ion Effect: In simulated gastric fluid (SGF, pH 1.2), the high concentration of endogenous chloride ions ( [Cl−]≈0.1 M ) can suppress the solubility of the dihydrochloride salt via Le Chatelier's principle ( Ksp​=[BH22+​][Cl−]2 ). While the compound will remain highly soluble, its maximum solubility limit in SGF will be lower than in pure water.

Quantitative Data Summaries

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueCausality / Structural Driver
Molecular Weight 209.11 g/mol Dihydrochloride salt form ( C8​H12​N2​⋅2HCl )
pKa1​ (Pyridine) 5.5 – 5.8+I from 2-methyl, -I from protonated C4​ amine
pKa2​ (Amine) 9.0 – 9.4-I from electron-deficient pyridine ring
Isoelectric Point (pI) N/ACompound is strictly basic; no acidic protons
LogP (Free Base) ~1.2 – 1.5Moderate lipophilicity of the neutral scaffold

Table 2: pH-Dependent Speciation

Environmental pHDominant SpeciesCharge StateRelative Solubility
Gastric (pH 1.2) Diprotonated ( BH22+​ )+2Maximum (Subject to Common Ion Effect)
Intestinal (pH 6.5) Monoprotonated ( BH+ )+1High
Blood (pH 7.4) Monoprotonated ( BH+ )+1High
Basic (pH > 10.0) Free Base ( B )0Minimum (Intrinsic Solubility, S0​ )

Empirical Determination Workflows

To transition from theoretical predictions to validated empirical data, the following protocols must be executed. These methodologies are designed as self-validating systems to ensure maximum trustworthiness and data integrity[1][2].

Protocol A: Potentiometric pKa Determination

Reference Standard: Albert & Serjeant methodology[2].

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Prepare a 0.01 M solution of the dihydrochloride salt in 0.15 M aqueous KCl. Causality: The 0.15 M KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Blank Titration (Self-Validation): Perform a blank titration on the 0.15 M KCl solvent using 0.1 M KOH. This accounts for solvent autoionization and validates electrode linearity at extreme pH values.

  • Titration Execution: Titrate the sample with 0.1 M carbonate-free KOH under a steady stream of nitrogen gas. Causality: Nitrogen prevents atmospheric CO2​ from dissolving into the basic solution and forming carbonic acid, which would artificially skew the basic pKa.

  • Data Analysis: Extract the pKa values using the Bjerrum formation function, plotting the average number of bound protons ( ) against pH.

pKa_Workflow A Sample Prep 0.01M Salt in 0.15M KCl B Electrode Calibration Standard Buffers (pH 4, 7, 10) A->B C Potentiometric Titration 0.1M KOH Titrant (pH 2 to 11) B->C D Data Acquisition Volume vs. pH Curve C->D E Data Analysis Bjerrum Plot & pKa Extraction D->E

Figure 1: Step-by-step workflow for the potentiometric determination of ionization constants.

Protocol B: Thermodynamic Solubility via Shake-Flask Method

Reference Standard: Avdeef methodology[1].

  • Phase Initialization: Add an excess amount of the solid dihydrochloride salt to glass vials containing 5.0 mL of standard buffers (pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Seal the vials and agitate them in an orbital shaker at 37.0 ± 0.5 °C for 48 hours. Causality: 48 hours is required to ensure the system reaches true thermodynamic equilibrium, overcoming any transient kinetic supersaturation states.

  • pH Verification (Self-Validation): Measure the pH of the suspension after the 48-hour equilibration. Causality: Because the compound is a dihydrochloride salt, its dissolution releases H+ ions, which can overwhelm the buffer capacity and lower the final pH. The solubility must be plotted against the final equilibrium pH, not the initial buffer pH.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Quantification: Dilute the filtrate with the HPLC mobile phase (matrix matching) and quantify the concentration via HPLC-UV against a validated calibration curve.

Sol_Workflow S1 Excess Solid Addition (Buffers: pH 1.2, 4.5, 6.8, 7.4) S2 Equilibration Shake at 37°C for 48h S1->S2 S3 Final pH Verification (Self-Validation Step) S2->S3 S4 Phase Separation Centrifuge & Filter (0.22µm) S3->S4 S5 HPLC-UV Analysis Quantification vs Std Curve S4->S5

Figure 2: Thermodynamic solubility determination workflow highlighting the critical pH verification step.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition. John Wiley & Sons. Available at:[Link]

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall / National Library of Australia Catalogue. Available at:[Link]

Sources

Foundational

Spectroscopic Fingerprinting of 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride: A Predictive and Methodological Guide

For Immediate Release This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1-(2-Methylpyridin-4-YL)ethan-1-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride. In the absence of published experimental spectra for this specific molecule, this guide serves as a vital resource for researchers, scientists, and drug development professionals by presenting a robust, predicted spectroscopic profile. This is achieved through a detailed examination of the spectral characteristics of closely related structural analogs and the application of fundamental spectroscopic principles. This document outlines the methodologies for data acquisition and provides a detailed interpretation of the predicted spectra, offering a virtual roadmap for the characterization of this and similar molecules.

Introduction: The Significance of Spectroscopic Characterization

1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride is a substituted pyridine derivative with potential applications in pharmaceutical and medicinal chemistry. The precise characterization of its molecular structure is a prerequisite for any further research and development. NMR and mass spectrometry are indispensable tools for elucidating the structure, purity, and fragmentation pathways of organic molecules. This guide will focus on predicting the ¹H NMR, ¹³C NMR, and mass spectra of the title compound, providing a detailed rationale based on empirical data from analogous structures and established spectroscopic theory.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected major mass spectral fragments for 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.6d1HH6α-proton to pyridinium nitrogen, significantly deshielded by the positive charge.
~7.8s1HH3Aromatic proton on the pyridine ring.
~7.7d1HH5Aromatic proton on the pyridine ring.
~4.8q1HCH-NH₃⁺Methine proton adjacent to the ammonium group and the pyridine ring.
~3.0s3HPy-CH₃Methyl group attached to the pyridine ring.
~1.7d3HCH-CH₃Methyl group of the ethylamine side chain.
~8.5-9.0br s3H-NH₃⁺Protons of the ammonium group, often broad and exchangeable.
~11.0-12.0br s1HPy-H⁺Proton on the pyridinium nitrogen, expected to be highly deshielded.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~160C2Carbon bearing the methyl group, deshielded by the pyridinium nitrogen.
~150C6α-carbon to the pyridinium nitrogen, significantly deshielded.
~145C4Carbon attached to the ethylamine side chain.
~128C5Aromatic carbon on the pyridine ring.
~125C3Aromatic carbon on the pyridine ring.
~55CH-NH₃⁺Methine carbon of the ethylamine side chain.
~22Py-CH₃Carbon of the methyl group on the pyridine ring.
~20CH-CH₃Carbon of the methyl group on the ethylamine side chain.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - for the free base)

m/zProposed FragmentRationale
136[M]⁺Molecular ion of the free base.
121[M - CH₃]⁺Loss of a methyl group from the ethylamine side chain (α-cleavage).
107[C₇H₉N]⁺Fragmentation of the side chain.
93[C₆H₇N]⁺Cleavage of the ethylamine group.

Experimental Protocols

NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for hydrochloride salts and will allow for the observation of exchangeable protons (NH and NH⁺).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

    • Use the residual solvent peak of DMSO-d₅ at ~2.50 ppm for chemical shift referencing.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

    • Use the carbon signals of DMSO-d₆ at ~39.52 ppm for chemical shift referencing.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (500 MHz Spectrometer) cluster_data_processing Data Processing & Analysis Sample 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride NMR_Tube NMR Tube Sample->NMR_Tube Solvent DMSO-d6 Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Acquire C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR Acquire COSY 2D COSY NMR_Tube->COSY Acquire HSQC 2D HSQC NMR_Tube->HSQC Acquire HMBC 2D HMBC NMR_Tube->HMBC Acquire Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing Referencing Chemical Shift Referencing (DMSO) Processing->Referencing Integration Integration & Multiplicity Analysis Referencing->Integration Assignment Spectral Assignment Integration->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry

The following protocol is designed for the analysis of the free base of the title compound using a standard mass spectrometer:

  • Sample Preparation: Prepare a dilute solution of the free base (if available) in a suitable volatile solvent such as methanol or acetonitrile (1-10 µg/mL). For the dihydrochloride salt, direct infusion in methanol/water may be possible, and the spectrum will likely show the protonated molecule of the free base.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source. ESI is suitable for the salt form, while EI is typically used for the more volatile free base.

  • ESI-MS Parameters (for the salt):

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Typical parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, and a source temperature of 100-150°C.

  • EI-MS Parameters (for the free base):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Typical parameters: electron energy of 70 eV and a source temperature of 200-250°C.

  • Tandem MS (MS/MS): To confirm the fragmentation pathways, perform MS/MS analysis on the molecular ion (or the protonated molecule) to generate a product ion spectrum.

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_advanced_analysis Advanced Analysis Sample_MS Compound Solution (e.g., in Methanol) ESI Electrospray Ionization (ESI) Sample_MS->ESI EI Electron Ionization (EI) Sample_MS->EI Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Ion Trap) ESI->Mass_Analyzer EI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector MSMS Tandem MS (MS/MS) Mass_Analyzer->MSMS Isolate Precursor Ion Spectrum_Gen Mass Spectrum Generation Detector->Spectrum_Gen Fragmentation Fragmentation Analysis MSMS->Fragmentation

Caption: General workflow for mass spectrometry analysis.

Interpretation of Predicted Spectra

¹H NMR Spectrum

The predicted ¹H NMR spectrum is characterized by signals in both the aromatic and aliphatic regions. The protonation of both the pyridine nitrogen and the ethylamine nitrogen will lead to significant downfield shifts of adjacent protons.

  • Aromatic Region (δ 7.5-8.6 ppm): The protons on the pyridine ring are expected to be significantly deshielded due to the positive charge on the pyridinium nitrogen. The α-proton (H6) will be the most downfield, followed by the other ring protons (H3 and H5).

  • Aliphatic Region (δ 1.5-5.0 ppm): The methine proton (CH-NH₃⁺) is expected to appear as a quartet due to coupling with the adjacent methyl group protons. Its chemical shift will be influenced by both the adjacent pyridinium ring and the ammonium group. The methyl group of the ethylamine side chain will appear as a doublet, coupled to the methine proton. The methyl group on the pyridine ring will be a singlet.

  • Exchangeable Protons: The three protons of the ammonium group (-NH₃⁺) and the proton on the pyridinium nitrogen (Py-H⁺) are expected to be broad singlets and their chemical shifts can be highly dependent on concentration, temperature, and residual water in the solvent.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

  • Aromatic Carbons (δ 125-160 ppm): The carbons of the pyridinium ring will be deshielded due to the electron-withdrawing effect of the positively charged nitrogen. The α-carbons (C2 and C6) will be the most downfield.

  • Aliphatic Carbons (δ 20-55 ppm): The methine carbon (CH-NH₃⁺) will be shifted downfield due to the deshielding effects of the adjacent pyridinium ring and the ammonium group. The two methyl carbons will appear at higher fields.

Mass Spectrum

The mass spectrum of the free base (molecular weight 136.19 g/mol ) is predicted to show a molecular ion peak at m/z 136. The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom. In this case, the loss of a methyl radical (CH₃) from the ethylamine side chain would result in a stable iminium ion at m/z 121, which is expected to be a major peak. Further fragmentation of the pyridine ring and the side chain would lead to other smaller fragments.

When analyzing the dihydrochloride salt using a soft ionization technique like ESI, the primary ion observed would be the protonated molecule of the free base, [M+H]⁺, at m/z 137.

Fragmentation_Pathway M [C₈H₁₂N₂]⁺˙ m/z = 136 (Molecular Ion) F1 [C₇H₉N₂]⁺ m/z = 121 M->F1 - •CH₃ (α-cleavage) F2 [C₇H₉N]⁺ m/z = 107 M->F2 - •NH₂CH₃ F3 [C₆H₇N]⁺ m/z = 93 F1->F3 - HCN

Caption: Predicted mass spectral fragmentation of the free base.

Conclusion

This guide provides a comprehensive predicted spectroscopic profile for 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride, based on the analysis of analogous compounds and fundamental principles. The detailed methodologies for NMR and mass spectrometry, along with the in-depth interpretation of the expected data, offer a valuable framework for researchers working on the synthesis and characterization of this and related novel compounds. The provided information is intended to facilitate the unambiguous structural elucidation and purity assessment, which are critical steps in the drug discovery and development pipeline.

References

  • NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • PubChem, National Center for Biotechnology Information. [Link].

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146. [Link]]

  • Witanowski, M., & Januszewski, H. (1967). 14N nuclear magnetic resonance: amines and ammonium ions. Canadian Journal of Chemistry, 45(11), 1321-1324. [Link]]

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Synthesis Utilizing 1-(2-Methylpyridin-4-yl)ethan-1-amine Dihydrochloride

Executive Summary The synthesis of amides from carboxylic acids and amines is a thermodynamically favorable but kinetically sluggish process that requires precise activation strategies[1]. When utilizing 1-(2-Methylpyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of amides from carboxylic acids and amines is a thermodynamically favorable but kinetically sluggish process that requires precise activation strategies[1]. When utilizing 1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride (CAS: 2241594-55-6)[2], chemists face the dual challenge of activating the carboxylic acid while simultaneously managing the stoichiometry required to liberate the amine from its bis-protonated salt form.

This application note provides a comprehensive, causality-driven guide to synthesizing amides using this specific pyridine-containing alkylamine. It outlines the mechanistic rationale for reagent selection, quantitative optimization data, and self-validating experimental protocols designed for researchers in medicinal chemistry and drug development[3].

Substrate Profiling & The "Dihydrochloride Challenge"

1-(2-Methylpyridin-4-yl)ethan-1-amine is a highly versatile building block widely used in the development of functionalized derivatives and complex molecular scaffolds[3]. The pyridine nitrogen offers a critical hydrogen-bond acceptor for target binding (e.g., kinase hinge regions), while the alpha-methyl group introduces steric bulk that can enhance metabolic stability.

The Stoichiometric Imperative: Because this reagent is supplied as a dihydrochloride salt , both the primary aliphatic amine and the pyridine nitrogen are protonated. In this state, the primary amine is entirely non-nucleophilic.

  • Causality: To participate in an amide coupling, the primary amine must be liberated in situ. This strictly requires a minimum of 2.0 equivalents of a non-nucleophilic tertiary base (such as N,N-Diisopropylethylamine, DIPEA) just to neutralize the HCl salts.

  • An additional 1.0 to 2.0 equivalents of base are required to deprotonate the carboxylic acid and drive the coupling mechanism[4]. Therefore, protocols utilizing this specific salt require 3.5 to 4.0 total equivalents of base , significantly higher than standard free-amine couplings[1].

Mechanistic Rationale & Reagent Selection

The choice of coupling reagent dictates the reaction kinetics, byproduct profile, and purification strategy. For this substrate, two primary systems are recommended:

  • HATU / DIPEA (The High-Performance System): HATU is a highly effective uronium-based coupling reagent derived from HOAt[1]. It is the premier choice for sterically hindered carboxylic acids or when rapid conversion is required[]. The weak base (DIPEA) deprotonates the carboxylic acid to form a carboxylate ion, which attacks HATU to form a highly reactive OAt-active ester. The free-based 1-(2-Methylpyridin-4-yl)ethan-1-amine then attacks this ester to form the amide[4].

  • EDC·HCl / HOBt (The Scalable System): EDC is a water-soluble carbodiimide. When paired with HOBt, it forms an active ester that is less prone to racemization[6]. The primary advantage of EDC is that its urea byproduct is water-soluble, allowing for removal via simple aqueous extraction[1], making it ideal for scale-up.

Workflow A 1. Substrate Prep Acid + Amine·2HCl B 2. Neutralization DIPEA (4.0 eq) A->B Anhydrous DMF C 3. Activation HATU / EDC B->C pH > 8 (Free Amine) D 4. Coupling Nucleophilic Attack C->D Active Ester Formed E 5. Workup Aqueous Extraction D->E LC-MS Confirmed

Logical workflow for amide synthesis using dihydrochloride amine salts.

Quantitative Optimization Data

The following table summarizes the optimized reaction conditions for coupling 1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride with a standard aliphatic/aromatic carboxylic acid.

Coupling SystemAdditiveBase (Eq)SolventTemp ProfileTypical YieldByproduct Removal Strategy
HATU (1.2 eq)NoneDIPEA (4.0)DMF0 °C → RT85–95%Chromatography (Removes HOAt/Urea)
EDC·HCl (1.5 eq)HOBt (1.5 eq)DIPEA (4.0)DCM or DMF0 °C → RT75–85%Mild Aqueous Wash (Water-soluble urea)
BOPCl (1.5 eq)NoneTEA (4.0)DCMRT30–50%Chromatography (Often sluggish)[6]

Step-by-Step Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Coupling

Best for sterically hindered acids, precious intermediates, or micro-scale discovery chemistry.

Mechanistic Causality: HATU generates an extremely electrophilic OAt-ester. Because HOAt is a superior leaving group compared to HOBt, the nucleophilic attack by the sterically hindered alpha-methyl primary amine is significantly accelerated[].

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and 1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride (1.1 eq).

  • Solvation: Dissolve the solids in anhydrous DMF to achieve a concentration of 0.1–0.2 M.

    • Causality: DMF is highly polar and effectively solubilizes both the dihydrochloride salt and the highly polar active ester intermediates[1].

  • Neutralization (Self-Validation Step): Cool the mixture to 0 °C using an ice bath. Add DIPEA (4.0 eq) dropwise over 5 minutes.

    • Validation: Spot the mixture on wet pH paper. The pH must be strictly basic (pH 8–9). If the pH is neutral, the amine is still protonated; add DIPEA in 0.5 eq increments until basicity is achieved.

  • Activation: Add HATU (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 18 hours. Monitor the reaction progress by LC-MS until the active ester and starting acid are fully consumed[1].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Mechanism Acid Carboxylate Anion (R-COO⁻) Intermediate OAt-Active Ester Highly Electrophilic Acid->Intermediate Attacks HATU HATU HATU Reagent (Uronium Salt) HATU->Intermediate Releases HOAt Product Target Amide Product + HOAt + Urea Intermediate->Product Amine Nucleophilic Attack Amine 1-(2-Methylpyridin-4-yl)ethan-1-amine (Free Base) Amine->Product Adds to Carbonyl

Mechanistic pathway of HATU-mediated amide coupling.

Protocol B: Scalable EDC/HOBt-Mediated Coupling

Best for standard aliphatic/aromatic acids and large-scale synthesis where column chromatography is undesirable.

Mechanistic Causality: EDC·HCl is utilized because its corresponding urea byproduct is highly water-soluble. By avoiding uronium salts like HATU, the purification process is simplified to liquid-liquid extraction[1], which is critical for scaling up the synthesis of pyridine-containing drug candidates.

  • Preparation: In a round-bottom flask, combine the carboxylic acid (1.0 eq), 1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF (0.2 M).

  • Neutralization: Cool the solution to 0 °C. Add DIPEA (4.0 eq) dropwise. Ensure the solution is basic.

  • Activation: Add EDC·HCl (1.5 eq) in one portion.

    • Causality: EDC is added after the base to prevent the carbodiimide from undergoing acid-catalyzed hydration to the unreactive urea before the active ester can form.

  • Coupling: Stir at 0 °C for 30 minutes, then allow to warm to RT and stir overnight (12–18 hours).

  • Workup (Self-Validating Extraction): Dilute with additional DCM. Wash sequentially with:

    • Saturated aqueous NaHCO₃ (Removes unreacted carboxylic acid and HOBt).

    • Water (Removes EDC urea byproduct and residual salts).

    • Note: Do NOT wash with strong aqueous acids (e.g., 1M HCl). The pyridine ring on the product will protonate, causing your target amide to partition entirely into the aqueous waste layer.

  • Isolation: Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude amide, which is often pure enough (>90%) for subsequent synthetic steps.

Self-Validation & Troubleshooting

  • Issue: No Product Formation (Starting Material Recovered)

    • Cause: Incomplete neutralization of the dihydrochloride salt.

    • Solution: Verify pH > 8 prior to adding HATU/EDC. The alpha-methyl group provides steric hindrance; if the amine is even partially protonated, it cannot overcome the activation energy required to attack the ester.

  • Issue: Product Lost During Workup

    • Cause: Acidic aqueous washes.

    • Solution: The 2-methylpyridine moiety is basic (pKa ~ 5.5-6.0). Washing the organic layer with 1M HCl or 10% Citric Acid will form a water-soluble pyridinium salt, pulling your product into the aqueous layer. Restrict washes to neutral water or weak bases (NaHCO₃).

Sources

Application

Application Notes: 1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride as a Chiral Ligand for Asymmetric Cross-Coupling Reactions

Introduction: The Untapped Potential of Chiral Pyridine-Amine Ligands in Catalysis The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. Chiral pyridine derivatives a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of Chiral Pyridine-Amine Ligands in Catalysis

The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. Chiral pyridine derivatives are privileged structural motifs found in a vast array of pharmaceuticals and bioactive natural products. Consequently, the development of catalytic asymmetric methods to access these chiral architectures is of paramount importance.[1] 1-(2-Methylpyridin-4-yl)ethan-1-amine, a chiral molecule featuring both a pyridine ring and a primary amine, represents a promising, yet underexplored, ligand scaffold for transition-metal-catalyzed cross-coupling reactions. Its bidentate nature allows for the formation of a stable chelate with a metal center, while the chiral center adjacent to the coordinating amine group offers the potential for effective stereochemical control.

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the prospective use of 1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride as a chiral ligand in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While direct literature on this specific ligand is sparse, the protocols herein are built upon well-established principles and analogous systems, providing a robust starting point for methodology development.[2][3]

The dihydrochloride salt form of the ligand necessitates in-situ neutralization to generate the active free-amine ligand. This is typically achieved by using a sufficient excess of the base required for the cross-coupling reaction itself.

PART 1: Asymmetric Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls.[2] The use of a chiral ligand can render this process enantioselective, providing access to axially chiral biaryls or products with stereocenters. The proposed role of 1-(2-Methylpyridin-4-yl)ethan-1-amine is to form a chiral palladium complex that can differentiate between the two enantiotopic faces of a prochiral substrate or the two atropisomers of a chiral biaryl product.

Mechanistic Considerations

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4] The chiral ligand influences the geometry and electronics of the palladium center throughout this cycle, with the reductive elimination step often being crucial for determining the enantioselectivity.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oa_complex Ar-Pd(II)(L)X pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(L*)R oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product sub1 Ar-X sub1->oa_complex sub2 R-B(OR)2 boronate [R-B(OR)2(Base)]- sub2->boronate base Base base->boronate boronate->oa_complex caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Asymmetric Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

This protocol provides a general starting point for the palladium-catalyzed asymmetric Suzuki-Miyaura coupling using 1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride as a pre-ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • 1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride

  • Aryl halide (e.g., bromobenzene, 1-bromo-2-methylnaphthalene)

  • Arylboronic acid

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 2 mol%) and 1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride (0.022 mmol, 4.4 mol%) to an oven-dried Schlenk tube. Add 1 mL of anhydrous solvent and stir at room temperature for 20-30 minutes.

  • Reaction Setup: To a separate oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv.), arylboronic acid (0.75 mmol, 1.5 equiv.), and base (1.5 mmol, 3.0 equiv.). Note: The base must be sufficient to neutralize the ligand dihydrochloride and facilitate the transmetalation step.

  • Reagent Addition: Add the pre-formed catalyst solution to the Schlenk tube containing the substrates and base.

  • Solvent Addition: Add an additional 2-4 mL of anhydrous, degassed solvent to achieve a final concentration of 0.1-0.2 M with respect to the aryl halide.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[2]

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.

Data Presentation (Hypothetical)

The following table presents hypothetical results for the Suzuki-Miyaura coupling based on typical performance of chiral amine/pyridine-based ligands.

EntryAryl HalideArylboronic AcidProductYield (%)ee (%)
11-Bromo-4-nitrotoluenePhenylboronic acid4-Methyl-4'-nitrobiphenyl8575 (S)
21-Bromonaphthalene2-Methylphenylboronic acid1-(2-Methylphenyl)naphthalene7882 (R)
32-Bromopyridine4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine91N/A

PART 2: Asymmetric Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3] A chiral ligand can facilitate enantioselective amination, which is particularly useful for the synthesis of chiral amines. The 1-(2-Methylpyridin-4-yl)ethan-1-amine ligand is proposed to create a chiral pocket around the palladium center, enabling facial discrimination during the C-N bond-forming reductive elimination step.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination begins with an active Pd(0) species that undergoes oxidative addition with an aryl halide. Coordination of the amine, followed by deprotonation by a base, forms a palladium-amido complex. The final, often enantio-determining, step is the reductive elimination, which yields the desired arylamine and regenerates the Pd(0) catalyst.[3]

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oa_complex Ar-Pd(II)(L)X pd0->oa_complex Oxidative Addition amido_complex [Ar-Pd(II)(L*)(NR¹R²)] oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product sub1 Ar-X sub1->oa_complex sub2 HNR¹R² sub2->oa_complex base Base base->oa_complex caption Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Asymmetric Buchwald-Hartwig Amination of Aryl Halides

This protocol provides a general method for the palladium-catalyzed amination of aryl halides using 1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride as a pre-ligand.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • 1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride

  • Aryl halide

  • Amine

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), 1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride (0.022 mmol, 2.2 mol%), and the base (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Seal the flask with a septum. Outside the glovebox, add the anhydrous, degassed solvent (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification setup Combine Aryl Halide, Pd Precatalyst, Ligand Dihydrochloride, and Base in Schlenk Flask add_solvents Add Anhydrous Solvent and Amine via Syringe setup->add_solvents Seal & move from glovebox heat Heat Reaction Mixture (80-110 °C) with Stirring add_solvents->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool and Quench with aq. NH4Cl monitor->quench Upon completion extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify via Column Chromatography extract->purify caption Experimental workflow for Buchwald-Hartwig amination.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Key checkpoints include:

  • Reaction Monitoring: Consistent consumption of starting materials and formation of a single major product (as observed by TLC or GC-MS) indicates a successful reaction.

  • Control Experiments: Running the reaction without the palladium catalyst or the ligand should result in no product formation, confirming the essential role of the catalytic system.

  • Reproducibility: The detailed, step-by-step nature of the protocols is intended to ensure reproducibility between experiments and laboratories.

Conclusion and Future Outlook

1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride holds significant potential as a readily accessible chiral ligand for asymmetric cross-coupling reactions. The protocols outlined in these notes provide a solid foundation for exploring its utility in both Suzuki-Miyaura and Buchwald-Hartwig aminations. Further optimization of reaction parameters, such as the choice of palladium precursor, base, solvent, and temperature, will be crucial for maximizing both yield and enantioselectivity for specific substrate combinations. The modular nature of this ligand also suggests that derivatization of the methyl group on the pyridine ring or the amine could lead to a new class of tunable ligands with enhanced catalytic properties.

References

  • Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Available at: [Link]

  • Zhang, S., et al. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research. Available at: [Link]

  • Procter, D. J., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Available at: [Link]

  • Procter, D. J., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed Central. Available at: [Link]

  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research. Available at: [Link]

  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. (2024). Available at: [Link]

  • Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications. Diva-Portal.org. Available at: [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. PubMed Central. Available at: [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Available at: [Link]

  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. Available at: [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. Available at: [Link]

  • 1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N–C Activation Catalyzed by Air- and Moisture-Stable Pd–NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Letters. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • 1-(2-Methylpyridin-4-yl)ethan-1-amine - 25 mg - Tebubio. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling. PubMed Central. Available at: [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. PubMed Central. Available at: [Link]

Sources

Method

Application Note: Step-by-Step Preparation of 1-(2-Methylpyridin-4-YL)ethan-1-amine Dihydrochloride Solutions for In Vitro Assays

Executive Summary The accurate preparation of small-molecule stock solutions is a foundational step in preclinical drug development and in vitro pharmacology. This application note provides a comprehensive, self-validati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate preparation of small-molecule stock solutions is a foundational step in preclinical drug development and in vitro pharmacology. This application note provides a comprehensive, self-validating protocol for the preparation and handling of 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride . By leveraging the compound's specific salt form, this guide outlines a methodology to achieve complete aqueous dissolution, thereby bypassing the confounding variables associated with organic solvents like Dimethyl Sulfoxide (DMSO).

Physicochemical Properties & Rationale

Understanding the physicochemical nature of a compound is critical before solvent selection. The test compound is provided as a dihydrochloride salt . Mechanistically, the salt formation protonates the primary amine, which significantly disrupts the crystal lattice energy when introduced to polar solvents. This dramatically increases its aqueous solubility compared to its free-base counterpart.

Table 1: Physicochemical Profile

PropertyValueExperimental Implication
Chemical Name 1-(2-Methylpyridin-4-YL)ethan-1-amine 2HClPrimary amine with a pyridine ring.
CAS Number 2241594-55-6Unique identifier for procurement/QA.
Molecular Formula C₈H₁₂N₂ · 2HClIndicates two equivalents of HCl per molecule.
Molecular Weight 209.11 g/mol (Salt) / 136.19 g/mol (Base)Critical: Use the salt MW (209.11) for molarity calculations.
Preferred Solvent Sterile PBS (pH 7.4) or WaterHighly soluble; eliminates the need for DMSO.

Solvent Selection: The Causality of Avoiding DMSO

While DMSO is the default solvent for many high-throughput screening libraries, its use should be actively avoided when handling highly water-soluble dihydrochloride salts. The causality behind this choice is twofold:

  • Cytotoxicity & Membrane Alteration: Recent studies demonstrate that even low concentrations of DMSO (>0.1% v/v) can induce cytotoxicity and alter membrane integrity in sensitive primary cell lines, such as human fibroblast-like synoviocytes .

  • Pharmacological Interference: DMSO is not an inert vehicle. It possesses intrinsic pharmacological activity and has been shown to alleviate LPS-induced inflammatory responses by inhibiting NF-κB and MAPK signaling pathways at concentrations as low as 0.25% .

By utilizing an aqueous buffer (such as PBS) for the preparation of 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride, researchers eliminate these confounding variables, ensuring that any observed biological effect is solely attributable to the test compound .

Experimental Protocols

The following protocols are designed as a self-validating system , incorporating specific checkpoints to ensure chemical integrity and biological sterility.

Protocol A: Preparation of a 10 mM Aqueous Stock Solution

Target: 10 mM (10 mmol/L) stock solution in Phosphate-Buffered Saline (PBS, pH 7.4).

Table 2: Mass-to-Volume Dilution Matrix (Target: 10 mM)

Desired Volume (mL)Mass of Compound Required (mg)
1.0 mL2.09 mg
2.0 mL4.18 mg
5.0 mL10.46 mg
10.0 mL20.91 mg

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation on the hygroscopic salt, which would skew mass calculations.

  • Weighing: Using a calibrated microbalance, weigh the exact required mass (e.g., 2.09 mg) into a sterile, static-free microcentrifuge tube.

  • Dissolution: Add the corresponding volume of sterile PBS (pH 7.4). Vortex vigorously for 60 seconds.

  • Self-Validating Checkpoint 1 (Visual): Hold the tube against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution; if observed, sonicate in a water bath for 2 minutes.

  • Self-Validating Checkpoint 2 (pH): Expert Insight: Dihydrochloride salts release protons (HCl) upon dissolution. Spot-check a 1 µL aliquot on pH paper. If the pH drops below 7.0, titrate with micro-volumes of 0.1 N NaOH until neutral. (Using PBS usually buffers this effect adequately for a 10 mM solution).

  • Sterile Filtration: Pass the solution through a 0.22 µm hydrophilic Polyethersulfone (PES) syringe filter into a fresh sterile tube. Causality: PES membranes exhibit ultra-low non-specific binding for small molecules, ensuring the concentration remains exactly 10 mM while removing microbial contaminants.

  • Aliquoting & Storage: Divide the stock into 50–100 µL single-use aliquots. Store immediately at -20°C or -80°C. Causality: Single-use aliquots prevent degradation and concentration shifts caused by repeated freeze-thaw cycles.

Protocol B: Preparation of Working Solutions for Cell Culture
  • Thawing: Thaw a single 10 mM aliquot at room temperature immediately prior to the assay. Vortex briefly to ensure homogeneity.

  • Serial Dilution: Dilute the stock directly into pre-warmed cell culture media to achieve the desired final assay concentrations (e.g., 1 µM, 10 µM).

  • Vehicle Control: Prepare a vehicle control using the exact same volume of sterile PBS added to the culture media.

Workflow Visualization

G Start Equilibrate & Weigh 1-(2-Methylpyridin-4-YL)ethan-1-amine 2HCl Solvent Add Aqueous Solvent (Sterile PBS, pH 7.4) Start->Solvent Prevents condensation Dissolve Vortex & Dissolve (Target: 10 mM Stock) Solvent->Dissolve Highly soluble salt Filter Sterile Filtration (0.22 µm PES Filter) Dissolve->Filter Removes particulates Aliquot Aliquot & Store (-20°C, Single-Use) Filter->Aliquot Prevents degradation Working Dilute in Assay Media (Final Conc. < 100 µM) Aliquot->Working Immediately prior to assay

Figure 1: Step-by-step workflow for the preparation and storage of aqueous stock solutions.

References

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: International Journal of Molecular Sciences (2022) URL: [Link]

  • Title: DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation Source: International Journal of Molecular Sciences (2023) URL: [Link]

  • Title: Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT)—Proposal for a Guide Source: Pharmaceuticals (MDPI, 2024) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Coupling for 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride

Welcome to the technical support guide for optimizing Buchwald-Hartwig amination reactions involving 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride. This resource is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing Buchwald-Hartwig amination reactions involving 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the fundamental reasoning behind experimental choices, ensuring scientifically sound and reproducible results.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] However, its application to complex substrates, particularly those containing heterocyclic moieties like your target amine, often requires careful optimization to overcome specific challenges. This guide will equip you with the knowledge to rationally design and troubleshoot your experiments for this specific substrate.

Understanding the Core Reaction: The Buchwald-Hartwig Catalytic Cycle

A firm grasp of the reaction mechanism is paramount for effective troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[3][4]

  • Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst.[3][4] Modern precatalysts are designed for efficient and reliable activation.[3]

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[5] The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[3]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[2][6]

  • Reductive Elimination: This is the product-forming step where the new C-N bond is formed, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.[1]

Buchwald-Hartwig Catalytic Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR'R'')L + Amine (R'R''NH) - X- Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NHR'R'')L->Ar-Pd(II)(NR'R'')L + Base - Base-H+ Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination Product (Ar-NR'R'') Product (Ar-NR'R'') Ar-Pd(II)(NR'R'')L->Product (Ar-NR'R'') L Ligand Ar-X Aryl Halide R'R''NH Amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs) for Coupling with 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride

This section addresses common initial queries regarding the use of this specific amine in Buchwald-Hartwig couplings.

Q1: My amine is a dihydrochloride salt. Can I use it directly?

A1: Yes, but with important considerations. The dihydrochloride salt requires additional equivalents of base to neutralize the HCl and then deprotonate the amine for the catalytic cycle. A good starting point is to use 1 equivalent of base for each equivalent of HCl, plus the amount of base required for the reaction itself (typically 1.2-2.0 equivalents). Therefore, for the dihydrochloride salt, you would need at least 3.2-4.0 equivalents of a strong base.

Q2: The pyridine nitrogen in my substrate seems to be inhibiting the reaction. What's happening and how can I fix it?

A2: Pyridine moieties are known to coordinate to the palladium center, which can act as an inhibitor by competing with the desired ligand or amine for coordination sites.[7][8] This can lead to catalyst deactivation and low yields. To mitigate this:

  • Ligand Choice is Critical: Employ bulky, electron-rich phosphine ligands. These ligands form stable complexes with palladium and can often outcompete the pyridine nitrogen for coordination. Ligands from the Buchwald (e.g., XPhos, RuPhos, BrettPhos) and Hartwig research groups are excellent starting points.[1][9]

  • Use of Precatalysts: Modern palladium precatalysts are often more effective as they are designed for clean and efficient generation of the active LPd(0) species.[3]

Q3: I'm observing low to no conversion. What are the most likely culprits?

A3: For this specific substrate, several factors could be at play:

  • Insufficient Base: As mentioned in Q1, ensure you are using enough base to both neutralize the hydrochloride salt and facilitate the catalytic cycle.

  • Inappropriate Ligand: The steric and electronic properties of your amine and aryl halide partners will dictate the optimal ligand.[1][10] A ligand screening is often necessary.

  • Catalyst Poisoning: Besides the pyridine nitrogen, other functional groups on your aryl halide or impurities in your reagents can poison the catalyst.[4] Ensure high purity of all starting materials.

  • Poor Solubility: The reaction mixture needs to be homogeneous for efficient catalysis. If your base or other reagents are not dissolving, consider a different solvent or co-solvent system.[11]

Q4: What are the best general starting conditions for this amine?

A4: A robust starting point for optimization would be:

ComponentRecommendationRationale
Palladium Precatalyst XPhos Pd G3 (2 mol%)A versatile and highly active precatalyst for many C-N couplings.[9]
Ligand XPhos (2.4 mol%)A bulky, electron-rich ligand often effective for heteroaromatic amines.[9]
Base NaOtBu or LHMDS (3.5 eq)Strong, non-nucleophilic bases are typically required.[3][12] The higher equivalence accounts for the dihydrochloride salt.
Solvent Toluene or 1,4-Dioxane (0.1-0.2 M)Common, effective solvents for this reaction.[4][11] Ensure they are anhydrous and degassed.
Temperature 80-110 °CA typical temperature range for these couplings.[3]

Troubleshooting Guide: From Low Yield to No Reaction

This guide provides a systematic approach to troubleshooting common issues encountered during the optimization of the Buchwald-Hartwig amination of 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride.

Problem 1: No Reaction or Very Low Conversion (<10%)

This is often indicative of a fundamental issue with one of the core reaction components.

Troubleshooting_No_Reaction start No Reaction (<10% Conversion) check_base Verify Base Stoichiometry and Strength start->check_base check_catalyst Evaluate Catalyst and Ligand System check_base->check_catalyst Base is sufficient check_reagents Assess Reagent Purity and Inertness check_catalyst->check_reagents Catalyst system is appropriate check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents are pure

Caption: Decision tree for troubleshooting no reaction.

Step-by-Step Diagnosis and Solutions:
  • Evaluate the Base:

    • Causality: The base is crucial for neutralizing the amine salt and deprotonating the amine in the catalytic cycle.[6][13] An insufficient amount or an inappropriate type of base will halt the reaction.

    • Action:

      • Stoichiometry: Confirm you are using at least 3.2 equivalents of a strong base like NaOtBu, KOtBu, or LHMDS.[9]

      • Base Strength: If your aryl halide contains base-sensitive functional groups (e.g., esters, nitro groups), a weaker base like Cs2CO3 or K3PO4 might be necessary, but this will likely require a higher reaction temperature.[4][12]

      • Physical Properties: Ensure the base is finely powdered and not clumped to maximize its surface area and reactivity.[9]

  • Scrutinize the Catalyst System:

    • Causality: The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[14][15] A mismatch between the ligand and the substrates is a common cause of failure.[10]

    • Action:

      • Ligand Screening: If the initial ligand (e.g., XPhos) fails, screen a panel of ligands with varying steric and electronic properties. For primary amines, BrettPhos is often a good choice.[4][9] For challenging heteroaromatic substrates, more specialized ligands may be required.[9]

      • Precatalyst vs. In-situ Generation: If you are generating the catalyst in situ from sources like Pd(OAc)2 or Pd2(dba)3, consider switching to a commercially available, air-stable precatalyst (e.g., a G3 or G4 palladacycle).[9] These often provide more consistent results.

  • Verify Reagent Purity and Reaction Setup:

    • Causality: The Buchwald-Hartwig reaction is sensitive to oxygen, water, and other impurities that can deactivate the catalyst.[4]

    • Action:

      • Solvent and Reagent Quality: Use anhydrous, degassed solvents. Ensure your amine and aryl halide are of high purity. Amines, in particular, can contain impurities that inhibit catalysis.

      • Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the reaction is maintained under a positive pressure of this gas.

Problem 2: Moderate Yield (20-60%) and Stalled Reaction

This scenario suggests that the catalytic cycle is turning over but is either slow or prematurely terminated.

Step-by-Step Diagnosis and Solutions:
  • Re-evaluate Ligand and Catalyst Loading:

    • Causality: The initial catalyst system may not be optimal for this specific transformation, leading to a slow reaction rate or catalyst decomposition over time.

    • Action:

      • Increase Catalyst Loading: As a diagnostic tool, increase the catalyst loading to 3-5 mol%. If the yield improves significantly, it suggests that catalyst deactivation is a major issue.

      • Ligand Optimization: A different ligand may offer better stability and faster turnover. Consider ligands known for their robustness with heteroaromatic substrates.

  • Adjust Reaction Temperature and Time:

    • Causality: The reaction may be kinetically slow under the initial conditions.

    • Action:

      • Increase Temperature: Incrementally increase the reaction temperature in 10-20 °C intervals. Be mindful of potential substrate or product decomposition at higher temperatures.

      • Extend Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours) to see if the conversion increases.

  • Consider Solvent Effects:

    • Causality: The solvent can influence the solubility of reagents and intermediates, as well as the stability of the catalytic species.[6][13]

    • Action:

      • Screen Solvents: Try alternative solvents such as CPME, t-BuOH, or mixtures of solvents. For aryl iodides, non-polar solvents like toluene are often preferred to prevent precipitation of iodide salts that can inhibit the catalyst.[4]

Problem 3: Formation of Significant Byproducts

The presence of byproducts indicates competing reaction pathways.

Common Byproducts and Their Solutions:
  • Hydrodehalogenation of the Aryl Halide:

    • Appearance: The aryl halide is reduced to the corresponding arene.

    • Cause: This can occur via β-hydride elimination from a palladium-amido intermediate or through other decomposition pathways.[1]

    • Solution:

      • Ligand Choice: Use bulkier ligands that favor reductive elimination over β-hydride elimination.[1]

      • Amine Stoichiometry: Ensure you are not using a large excess of the amine.

  • Homocoupling of the Aryl Halide (Biaryl Formation):

    • Appearance: Dimerization of the aryl halide.

    • Cause: This can be promoted by certain catalyst systems and reaction conditions.[9]

    • Solution:

      • Optimize Catalyst Loading: Lowering the catalyst concentration can sometimes reduce the rate of homocoupling.

      • Temperature Control: Avoid excessively high temperatures.

Experimental Protocol: A General Starting Point

This protocol is a robust starting point for the Buchwald-Hartwig amination of 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride with an aryl bromide.

Materials:

  • 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (3.5 mmol)

  • Anhydrous, degassed toluene (10 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox or under a stream of argon, add the 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride, aryl bromide, XPhos Pd G3, and sodium tert-butoxide to the reaction vial.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the vial with a screw cap fitted with a PTFE septum.

  • Remove the vial from the inert atmosphere and place it in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, GC-MS, or TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC. Available at: [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - RSC Publishing. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 1-(2-Methylpyridin-4-YL)ethan-1-amine Dihydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride (CAS: 2241594-55-6)[1].

Because this compound features both a hygroscopic dihydrochloride salt and a photosensitive pyridine ring, improper storage rapidly leads to deliquescence, inaccurate assay concentrations, and irreversible chemical degradation. This document outlines the mechanistic causality behind these degradation pathways and provides self-validating protocols to ensure absolute scientific integrity during your experiments.

Mechanistic Troubleshooting: The "Why" Behind Degradation

To prevent degradation, one must first understand the structural vulnerabilities of the molecule.

Vulnerability A: Severe Hygroscopicity & Deliquescence

Amine hydrochloride salts are notoriously hygroscopic[2]. The highly polar nature of the protonated primary amine and the pyridine nitrogen creates a strong thermodynamic drive to absorb atmospheric moisture.

  • The Consequence: Exposure to ambient humidity causes the crystalline powder to clump and eventually deliquesce (dissolve into its own absorbed water)[2]. This not only makes accurate weighing impossible—leading to severe concentration errors in stock solutions—but the trapped moisture also acts as a solvent microenvironment that accelerates acid-catalyzed hydrolysis[3].

Vulnerability B: Photolytic Ring-Opening

The pyridine ring is highly susceptible to photochemical reactions when exposed to ultraviolet (UV) or intense ambient light.

  • The Consequence: Upon photon absorption, the pyridine ring can transiently convert into a highly reactive Dewar pyridine intermediate[4]. In the presence of trace moisture, this intermediate undergoes irreversible ring-opening to form pentadienal derivatives[4]. This manifests physically as a shift in powder color from white to yellow or brown.

Vulnerability C: Oxidative N-Oxide Formation

While the dihydrochloride salt form stabilizes the primary amine against rapid oxidation compared to its free-base counterpart, the molecule remains vulnerable to atmospheric oxygen over long-term storage.

  • The Consequence: Prolonged oxygen exposure, especially when catalyzed by ambient light, leads to the formation of pyridine N-oxides and secondary amine oxidation byproducts[5][6].

Degradation A 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride B Moisture (H2O) A->B Exposure C UV / Visible Light A->C Exposure D Oxygen (O2) A->D Exposure E Hygroscopic Uptake & Deliquescence B->E Causes F Photo-induced Ring Opening (Dewar Pyridine) C->F Causes G N-Oxide Formation & Amine Oxidation D->G Causes

Mechanistic degradation pathways of the target compound under environmental stress.

Quantitative Stability Data

The following table synthesizes the expected physical and chemical stability of the compound under various storage conditions.

Storage ConditionMoisture Uptake RatePhotolytic RiskOxidative RiskExpected Shelf LifeRecommended Action
Ambient Benchtop (Light + Air) Extreme (>15% w/w in 24h)HighModerate< 1 WeekDO NOT USE. Discard if left out.
4°C (Dark + Desiccator) LowLowLow3 - 6 MonthsAcceptable for short-term active use.
-20°C (Dark + Argon Backfill) NegligibleNoneNone> 2 YearsOPTIMAL. Mandatory for long-term storage.

Standard Operating Procedure (SOP): Handling & Long-Term Storage

To establish a self-validating system where degradation is mathematically and physically minimized, strictly adhere to the following workflow.

Protocol: Aliquoting and Inert Storage
  • Acclimatization (Critical Step): Before opening the bulk container received from the manufacturer, allow the sealed vial to sit at room temperature in a desiccator for at least 60 minutes. Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the hygroscopic powder, ruining the entire batch.

  • Glovebox Transfer: Transfer the acclimatized bulk vial, clean amber glass vials, and a micro-spatula into a dry glovebox purged with Argon or Nitrogen (Relative Humidity < 5%).

  • Single-Use Aliquoting: Weigh the powder into single-use aliquots (e.g., 5 mg or 10 mg per amber vial). Causality: Single-use aliquots prevent the repeated freeze-thaw and atmospheric exposure cycles that degrade bulk supplies.

  • Inert Gas Backfilling: Ensure each amber vial is heavily backfilled with Argon before sealing. Argon is heavier than air and will displace residual oxygen[5].

  • Sealing and Storage: Seal with PTFE-lined caps. Wrap the cap junction with Parafilm. Store immediately at -20°C.

Workflow S1 Receive Bulk Material S2 Transfer to Dry Glovebox S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Backfill with Argon/N2 S3->S4 S5 Seal & Store at -20°C S4->S5

Optimized step-by-step workflow for handling and long-term storage of the compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My powder has turned into a sticky, yellow paste. Can I still use it for my assay? A: No. The sticky texture indicates severe deliquescence (moisture absorption)[2], meaning your molecular weight calculations will be completely inaccurate. The yellow discoloration indicates that photo-induced ring opening or oxidation has already occurred[4]. The material must be discarded.

Q: I do not have access to a glovebox. How can I accurately weigh this highly hygroscopic salt without it absorbing water on the balance? A: You must use the "Weigh by Difference" method.

  • Tare a sealed, empty volumetric flask.

  • Quickly transfer an approximate amount of the compound into the flask and immediately seal it.

  • Weigh the sealed flask to find the exact mass of the compound transferred.

  • Dissolve the compound directly in the flask using your anhydrous solvent of choice. This minimizes atmospheric exposure time.

Q: Why must I use amber vials if the compound is stored in a dark -20°C freezer anyway? A: While the freezer is dark, the compound is highly vulnerable to UV/ambient light during the transit and thawing phases on the laboratory benchtop. Amber glass blocks the specific UV wavelengths that trigger the Dewar pyridine intermediate formation[4][5].

Q: Can I store stock solutions of this compound instead of the dry powder? A: It is not recommended for long-term storage. If you must store a solution, use an anhydrous, degassed solvent (like dry DMSO), aliquot into single-use tubes, and store at -80°C. Aqueous solutions should be prepared fresh daily, as the presence of water will eventually facilitate hydrolysis of the amine[3].

References

  • BLDpharm. 1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Light-Induced Reactions within Poly(4-vinyl pyridine)/Pyridine Gels: The 1,6-Polyazaacetylene Oligomers Formation. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from[Link]

  • ACS Publications. Recent Advances in Synthetic Methods by Photocatalytic Single-Electron Transfer Chemistry of Pyridine N-Oxides. Retrieved from [Link]

Sources

Troubleshooting

Purification techniques for removing unreacted 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride and need to remov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride and need to remove unreacted starting materials or other impurities. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the highest purity of your compound for downstream applications.

Understanding the Challenge: The Nature of Amine Salts

1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride is a salt, which means it is highly polar and typically water-soluble.[1] This property can make purification by standard normal-phase chromatography challenging due to strong interactions with the silica gel stationary phase, often leading to poor separation and recovery.[2] Therefore, alternative strategies that leverage the compound's chemical properties are often more effective.

Troubleshooting Guide: Selecting Your Purification Strategy

The optimal purification method depends on the nature of the impurities present in your crude sample. This decision-making workflow will guide you to the most appropriate technique.

Purification_Workflow Start Crude 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride Impurity_Check What is the primary impurity? Start->Impurity_Check Non_Basic Non-basic/Neutral Organic Impurities Impurity_Check->Non_Basic Non-basic Basic Other Basic (Amine) Impurities Impurity_Check->Basic Basic Recrystallization_Choice Is the salt a solid? Non_Basic->Recrystallization_Choice Chromatography_Choice Are impurities structurally similar? Basic->Chromatography_Choice Recrystallization Recrystallization Recrystallization_Choice->Recrystallization Yes Acid_Base Acid-Base Extraction (Free-basing and re-salting) Recrystallization_Choice->Acid_Base No Chromatography Specialized Chromatography (Reversed-Phase or Amine-functionalized silica) Chromatography_Choice->Chromatography Yes Acid_Base_pH pH-Controlled Acid-Base Extraction Chromatography_Choice->Acid_Base_pH No (Different pKa) End Pure Product Recrystallization->End Acid_Base->End Chromatography->End Acid_Base_pH->End

Caption: Purification method selection workflow.

Frequently Asked Questions (FAQs)

Q1: My dihydrochloride salt is an oil and won't crystallize. What should I do?

This is a common issue, especially with hydrochloride salts.[3] The presence of residual solvent or slight impurities can inhibit crystallization.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction and work-up solvents are completely removed under high vacuum. Co-evaporation with a solvent like toluene can help azeotropically remove residual water.[3]

    • Purity Check: Analyze a small sample by ¹H NMR or LC-MS to confirm the identity and assess the purity of your compound. Significant impurities may need to be removed by another method first.

    • Induce Crystallization: If the material is pure but oily, try dissolving it in a minimal amount of a polar solvent like isopropanol or ethanol and then slowly adding a less polar co-solvent (anti-solvent) such as diethyl ether or acetone until turbidity is observed.[1][4] Scratching the inside of the flask with a glass rod at the liquid-air interface can also initiate crystal formation.

Q2: I performed an acid-base extraction, but my yield is very low. Where did my product go?

Low yields after acid-base extraction often point to issues with pH adjustment or incomplete extractions.

  • Troubleshooting Steps:

    • pH Verification: When basifying the aqueous layer to generate the free amine, ensure the pH is sufficiently high (typically >10) to deprotonate the amine fully.[5] Use a pH meter for accurate measurement.

    • Sufficient Extractions: Perform multiple extractions (at least 3-4 times) with an organic solvent to ensure all the free amine is transferred from the aqueous layer.

    • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping your product. To break emulsions, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking.

Q3: My ¹H NMR shows a persistent impurity that looks like my starting material. How can I remove it?

If the impurity is structurally similar to your product, a more selective purification technique is required.

  • Troubleshooting Steps:

    • Recrystallization: If your compound is a solid, recrystallization is often the most effective method for removing small amounts of closely related impurities.[6] Careful selection of the solvent system is crucial.

    • Specialized Chromatography: For challenging separations, consider reversed-phase flash chromatography where polar compounds like amine salts can be effectively separated.[2][7] Alternatively, amine-functionalized silica gel can be used in normal-phase chromatography to minimize the acidic interactions of standard silica.[2]

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for solid crude products containing minor, less soluble or more soluble impurities.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system.[4] The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[6] For amine hydrochlorides, polar protic solvents like ethanol, methanol, or isopropanol, often in combination with an anti-solvent like diethyl ether or ethyl acetate, are good starting points.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the hot primary solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to high molecular weight impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

ParameterRecommendationRationale
Primary Solvent Ethanol, Methanol, IsopropanolGood solubility for polar salts at high temperatures.
Anti-Solvent Diethyl Ether, Ethyl Acetate, AcetoneInduces precipitation as the compound is less soluble in it.[4]
Cooling Rate Slow, undisturbed coolingPromotes the formation of larger, purer crystals.
Protocol 2: Purification by Acid-Base Extraction

This technique is highly effective for separating your basic amine product from non-basic or neutral organic impurities.[8][9]

  • Dissolution: Dissolve the crude 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a strong base, such as 6 M NaOH, while monitoring the pH. Continue adding the base until the pH is greater than 10.[5] This will convert the dihydrochloride salt to its free amine form, which is less water-soluble.

  • Extraction of Free Amine: Transfer the basic aqueous solution to a separatory funnel and extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Repeat the extraction 3-4 times to ensure complete removal of the amine from the aqueous layer.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Re-formation of the Dihydrochloride Salt: Filter off the drying agent. To the dried organic solution, add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl bubbled through the solution) dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., diethyl ether), and dry under high vacuum.

Acid_Base_Extraction cluster_0 Aqueous Phase (Water) cluster_1 Organic Phase (e.g., DCM) cluster_2 Aqueous Phase (Acidic) A1 Crude Amine Dihydrochloride + Non-Basic Impurities A2 Add Base (e.g., NaOH) pH > 10 A1->A2 B1 Extract with Organic Solvent A3 Free Amine + Non-Basic Impurities (in organic solvent) B2 Organic Layer: Free Amine + Non-Basic Impurities A4 Aqueous Layer (Salts) (Discard) B3 Wash with Acid (e.g., aq. HCl) B2->B3 B4 Organic Layer: Non-Basic Impurities (Discard or Recover) B3->B4 C1 Aqueous Layer: Protonated Amine (Salt) B3->C1 C2 Basify (pH > 10) C1->C2 C3 Extract with Organic Solvent C2->C3 C4 Pure Free Amine (in organic solvent) C3->C4 End Pure Amine Dihydrochloride Salt C4->End Add HCl to precipitate pure salt

Caption: Workflow for acid-base extraction purification.

References

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives. Google Patents.
  • Acid–base extraction. Wikipedia. Available at: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • TROUBLESHOOTING GUIDE. Phenomenex. Available at: [Link]

  • What is an Acid and Base Extraction?. Engineering Ideas Clinic - Confluence. Available at: [Link]

  • Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Available at: [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc. Available at: [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. Available at: [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES
  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]

  • Forming oxalte salts of amines. Sciencemadness.org. Available at: [Link]

  • Purification of organic hydrochloride salt?. ResearchGate. Available at: [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. Available at: [Link]

  • Isolation (Recovery). University of Alberta. Available at: [Link]

  • 1-(2-Methylpyridin-4-yl)ethan-1-amine - 25 mg. Tebubio. Available at: [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. ResearchGate. Available at: [Link]

  • Amines-Ion Pairing. Chromatography Forum. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Available at: [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparing Reactivity of 1-(2-Methylpyridin-4-YL)ethan-1-amine Dihydrochloride and its Free Base Form

As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who are designing synthetic routes involving functionalized pyridines. A recurring decision point in these workflows i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who are designing synthetic routes involving functionalized pyridines. A recurring decision point in these workflows is the selection of the correct physical form of a building block. When utilizing 1-(2-Methylpyridin-4-yl)ethan-1-amine, researchers must choose between its native free base form and its dihydrochloride salt .

While both forms deliver the same core molecular scaffold, their physicochemical properties, shelf-life, and immediate reactivity profiles are drastically different. This guide objectively compares both forms, detailing the mechanistic causality behind their reactivity and providing self-validating experimental protocols to ensure synthetic success.

Mechanistic Causality: Protonation and Reactivity

To understand the divergent behavior of these two forms, we must examine the molecule's acid-base chemistry. 1-(2-Methylpyridin-4-yl)ethan-1-amine possesses two distinct basic centers: a primary aliphatic amine (pKa ~9.5) and a pyridine nitrogen (pKa ~6.0).

In the free base form , the lone pair of electrons on the primary amine is fully available. This renders the molecule highly nucleophilic and ready to participate in amidation, reductive amination, and alkylation reactions immediately upon dissolution 1. However, this high electron availability is a double-edged sword; the free base is susceptible to atmospheric oxidation and readily reacts with ambient CO₂ to form carbamates, which severely complicates long-term storage and handling.

Conversely, in the dihydrochloride form , both nitrogen atoms are protonated 2. The primary amine exists as an ammonium ion (–NH₃⁺), completely sequestering its lone pair and nullifying its nucleophilicity. Furthermore, the protonated pyridinium ring becomes highly electron-deficient 3. While this ionic state stabilizes the molecule indefinitely against oxidative degradation, it necessitates the use of an auxiliary base to liberate the reactive free base in situ before any nucleophilic substitution can occur 4.

Reactivity A Dihydrochloride Salt (Stable, Unreactive) C Free Base Form (Nucleophilic) A->C Deprotonation B Auxiliary Base (e.g., DIPEA) B->C Promotes E Functionalized Product C->E Nucleophilic Attack D Electrophile (e.g., Acyl Chloride) D->E Reacts with

Base-mediated activation of the dihydrochloride salt to the reactive free base for synthesis.

Physicochemical & Reactivity Comparison

To optimize synthetic workflows, it is critical to map the divergent properties of both forms. The table below summarizes the quantitative and qualitative differences that dictate their handling.

Property1-(2-Methylpyridin-4-yl)ethan-1-amine (Free Base)1-(2-Methylpyridin-4-yl)ethan-1-amine Dihydrochloride
Physical State Viscous liquid or low-melting solidFree-flowing crystalline solid
Molecular Weight 136.19 g/mol 209.11 g/mol
Nucleophilicity Extremely High (Active primary amine)None (Requires in situ activation)
Solubility Profile DCM, EtOAc, THF, Diethyl EtherWater, Methanol, DMSO (Insoluble in DCM)
Storage Stability Poor (Prone to oxidation & CO₂ absorption)Excellent (Indefinitely stable at room temp)
Primary Use Case Immediate use in base-sensitive reactionsLong-term storage, library synthesis, scale-up
Experimental Workflows and Self-Validating Protocols

When designing a reaction using the dihydrochloride salt, the protocol must be engineered as a self-validating system . This means the observable physical changes during the reaction inherently confirm the successful liberation of the free base. If the auxiliary base is insufficient, the starting material will remain as an insoluble salt in non-polar solvents, acting as an immediate visual indicator of failure.

Protocol 1: Amidation of the Dihydrochloride Salt

Causality: The dihydrochloride requires at least 2.0 equivalents of a non-nucleophilic tertiary amine (like DIPEA) to neutralize both the pyridinium and ammonium hydrochlorides. Using a slight excess (2.5 eq) ensures the primary amine is fully deprotonated and nucleophilic before the electrophile is introduced.

Step-by-Step Methodology:

  • Suspension: Add 1.0 mmol (209 mg) of the dihydrochloride salt to an oven-dried flask containing 5 mL of anhydrous dichloromethane (DCM). Note: The salt will remain as an insoluble white suspension.

  • Neutralization: Dropwise, add 2.5 mmol (435 µL) of N,N-Diisopropylethylamine (DIPEA) at 0 °C under nitrogen.

    • Self-Validation Check: As the lipophilic free base is generated, the suspension will clear into a homogeneous solution. If the solution remains cloudy after 10 minutes, the salt has not been fully neutralized.

  • Electrophile Addition: Slowly add 1.1 mmol of the desired acyl chloride to the clear solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO₃ to neutralize excess acid. Extract the product with DCM (3 x 10 mL), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

Workflow S1 1. Salt Neutralization Add 2.5 eq DIPEA in DCM S2 2. Visual Validation Suspension clears to solution S1->S2 S3 3. Electrophile Addition Add Acyl Chloride (1.1 eq) S2->S3 S4 4. Isolation Quench & Extract (DCM) S3->S4

Step-by-step experimental workflow for amidation using the dihydrochloride salt.

Protocol 2: Reductive Amination (Salt vs. Free Base Dynamics)

Causality: Reductive amination requires the formation of an imine intermediate. If using the native free base, the reaction can proceed directly. However, when using the dihydrochloride, the presence of HCl will protonate the aldehyde/ketone oxygen (accelerating imine formation) but will also trap the primary amine. Therefore, a careful balance of base is required to free the amine while maintaining a slightly acidic environment to facilitate the subsequent borohydride reduction.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol (209 mg) of the dihydrochloride in 5 mL of anhydrous methanol. Add exactly 2.0 mmol (278 µL) of triethylamine (TEA) to liberate the free base.

  • Imine Formation: Add 1.0 mmol of the target aldehyde. Stir at room temperature for 2 hours. The equilibrium will favor the imine due to the dehydrating nature of the solvent system.

  • Reduction: Add 1.5 mmol (318 mg) of sodium triacetoxyborohydride (NaBH(OAc)₃) in one portion. The mildly acidic nature of the reaction mixture (buffered by the amine/ammonium equilibrium) facilitates the selective reduction of the imine over the unreacted aldehyde.

  • Isolation: After stirring for 12 hours, concentrate the solvent under vacuum. Basify the residue with 1M NaOH to pH 10, and extract with ethyl acetate (3 x 15 mL).

Conclusion

For immediate, base-sensitive reactions where auxiliary reagents might cause side reactions, the free base of 1-(2-Methylpyridin-4-yl)ethan-1-amine is the optimal choice. However, for large-scale synthesis, library generation, and long-term inventory storage, the dihydrochloride salt is vastly superior. By understanding the pKa dynamics of the pyridine and primary amine centers, and by employing strategic in situ neutralization, researchers can harness the indefinite stability of the salt without sacrificing the potent nucleophilicity of the free base.

References
  • Amine Reactivity, MSU Chemistry.
  • Amines as Bases, Chemistry LibreTexts.
  • Protocol for Nucleophilic Substitution on the Pyridine Ring, Benchchem.
  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol, ACS Publications.

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Comparative

A Comparative Guide to Validating the Enantiomeric Purity of 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is paramount. The distinct three-dimensional arrangement of enantiomers can lead to vastly different pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is paramount. The distinct three-dimensional arrangement of enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of robust analytical methodologies for validating the enantiomeric purity of 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride, a key chiral building block. We will explore the mechanistic underpinnings, provide field-proven protocols, and present comparative data for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

At a Glance: Comparison of Key Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric excess (ee) is a critical decision driven by factors such as required accuracy, precision, throughput needs, and available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)NMR with Chiral Solvating Agent (CSA)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Differential interaction of enantiomers with a CSP using a supercritical fluid as the primary mobile phase.Non-covalent interaction of enantiomers with a chiral agent to form transient diastereomeric complexes with distinct NMR signals.[1][2]
Typical Analysis Time 10-40 minutes per sample.3-15 minutes per sample.5-15 minutes per sample.[1]
Solvent Consumption HighLow (significantly "greener")Very Low
Sensitivity High (ng to pg level)Very High (often better than HPLC)Moderate (µg to mg level)
Validation Level Fully validatable under GMP, compliant with ICH guidelines.[3][4]Fully validatable under GMP, compliant with ICH guidelines.Primarily for research/process monitoring; validation for release testing is less common.
Key Advantage The definitive standard with extensive regulatory acceptance.[3]High speed, high efficiency, and reduced environmental impact.[5][6]Rapid, non-destructive, and requires no chemical derivatization.[2][7]

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC remains the most widely adopted technique for the definitive separation and quantification of enantiomers in the pharmaceutical industry.[8] The method's reliability and extensive history of regulatory acceptance make it the primary choice for quality control and release testing.

Causality of Separation

The core of this technique lies in the Chiral Stationary Phase (CSP). For a basic compound like 1-(2-Methylpyridin-4-YL)ethan-1-amine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[8][9][10] The enantiomers of the analyte engage in transient, diastereomeric interactions with the chiral selector of the CSP. These interactions can include hydrogen bonds, π-π stacking, dipole-dipole, and steric hindrance. The subtle differences in the stability of these diastereomeric complexes cause one enantiomer to be retained longer on the column, thus achieving separation.

Experimental Protocol: Method Development and Validation

This protocol is designed as a self-validating system, incorporating system suitability checks and adhering to International Council for Harmonisation (ICH) guidelines.[3][11][12]

A. Initial Method Development & Screening:

  • Column Selection: Screen a set of polysaccharide-based columns (e.g., CHIRALPAK® IA, IB, IC). These columns offer broad selectivity for a wide range of chiral compounds.

  • Mobile Phase Screening:

    • Normal Phase: Start with a primary mobile phase of n-Hexane or Heptane and an alcohol modifier (e.g., Isopropanol or Ethanol).

    • Additive Selection: Due to the basic nature of the amine, peak tailing is a common issue. To ensure sharp, symmetrical peaks, add a small percentage (0.1% - 0.5%) of a basic additive like Diethylamine (DEA) or Butylamine to the mobile phase.[8][13]

  • Optimization: Once initial separation is observed, optimize the ratio of hexane to alcohol to achieve a resolution (Rs) of >2.0 between the enantiomeric peaks. Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature (e.g., 25-40 °C) to fine-tune the separation and analysis time.

B. Method Validation (per ICH Q2(R1)/Q2(R2) Guidelines): [4][12]

  • System Suitability: Before each run, inject a solution containing both enantiomers (a racemic mixture is ideal). The system is deemed suitable if the resolution (Rs) is ≥ 2.0 and the tailing factor for each peak is ≤ 1.5.

  • Specificity: Inject the desired enantiomer, the undesired enantiomer, and a placebo (if in a drug product matrix). The method must demonstrate that it can unequivocally assess each enantiomer without interference.

  • Linearity & Range: Prepare a series of solutions of the undesired enantiomer at concentrations spanning from the reporting limit to 150% of the specification limit (e.g., if the limit is 0.1%, test from 0.05% to 0.15%). Plot peak area versus concentration; a correlation coefficient (r²) of ≥ 0.99 is required.

  • Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably detected (LOD, Signal-to-Noise ratio of ~3:1) and quantified (LOQ, Signal-to-Noise ratio of ~10:1) with acceptable precision and accuracy.

  • Accuracy: Analyze samples spiked with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should typically be within 90-110%.

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Perform at least six replicate injections of a sample containing the undesired enantiomer at the target concentration. The Relative Standard Deviation (%RSD) of the peak areas should be ≤ 5%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The results should be consistent.

  • Robustness: Deliberately make small variations to the method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on resolution and quantification.[3]

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev1 Column & Mobile Phase Screening Dev2 Optimize Resolution (Rs > 2.0) Dev1->Dev2 Initial Hit Val1 System Suitability Dev2->Val1 Optimized Method Val2 Specificity Val1->Val2 Val3 Linearity & Range Val2->Val3 Val4 LOD / LOQ Val3->Val4 Val5 Accuracy / Precision Val4->Val5 Val6 Robustness Val5->Val6 Analysis Routine Sample Analysis Val6->Analysis Validated Method

Workflow from method development to validation for a chiral HPLC assay.

Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[5] It utilizes carbon dioxide in its supercritical state as the main mobile phase, which has low viscosity and high diffusivity. This results in faster separations, higher efficiency, and drastically reduced consumption of organic solvents.[6]

Causality of Separation

The separation mechanism in chiral SFC is analogous to normal-phase HPLC. The same polysaccharide-based CSPs are highly effective. The supercritical CO₂ acts as the weak, non-polar primary mobile phase, while a small amount of an organic modifier (typically an alcohol like methanol or ethanol) is added to modulate analyte retention and selectivity. For basic analytes like our target amine, additives are also crucial for good peak shape.

Experimental Protocol: A Screening-Focused Approach

SFC method development is exceptionally fast, allowing for the rapid screening of multiple columns and mobile phase conditions.[14][15]

  • System Setup: An SFC system with automated column and solvent switching capabilities is ideal.

  • Column Screening: Screen a bank of 4-6 chiral columns (e.g., CHIRALPAK IA, IB, IC, ID, IE, IF) in parallel.

  • Co-Solvent/Modifier Screening: For each column, run a rapid gradient with different alcohol modifiers (e.g., Methanol, Ethanol, Isopropanol), each containing 0.1-0.3% of a basic additive (e.g., Isopropylamine or Diethylamine).

  • Screening Method:

    • Flow Rate: 3-4 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

    • Gradient: A typical fast gradient would be from 5% to 40% co-solvent over 5-7 minutes.

  • Data Review and Optimization: Identify the column/modifier combination that provides the best "hit" (baseline separation or better). Convert the gradient method to an isocratic method for improved robustness and easier preparative scale-up if needed.

  • Validation: The validation parameters and acceptance criteria are identical to those described for the HPLC method.

SFC_Screening cluster_columns Column Screening cluster_solvents Co-Solvent Screening Racemate Racemic Sample Col1 CSP 1 Racemate->Col1 Col2 CSP 2 Racemate->Col2 Col3 CSP n... Racemate->Col3 Sol1 Methanol (+ Additive) Col1->Sol1 Sol2 Ethanol (+ Additive) Col1->Sol2 Sol3 IPA (+ Additive) Col1->Sol3 Col2->Sol1 Col2->Sol2 Col2->Sol3 Col3->Sol1 Col3->Sol2 Col3->Sol3 Result Identify Best Separation (Rs) Sol2->Result

High-throughput screening workflow for chiral SFC method development.

NMR Spectroscopy: The Rapid, Non-Destructive Tool

NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it distinguishes enantiomers in solution through the use of a chiral auxiliary. The use of Chiral Solvating Agents (CSAs) is particularly advantageous as it is non-destructive and requires minimal sample preparation.[1][7]

Causality of Enantiodifferentiation

A CSA, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), interacts non-covalently with the enantiomers of the analyte.[16][17] This interaction forms transient, short-lived diastereomeric complexes. The different spatial arrangements of these complexes cause the protons (or other nuclei like ¹³C or ¹⁹F) of the analyte enantiomers to experience slightly different magnetic environments.[18] This difference breaks their chemical shift equivalence, resulting in two distinct, resolvable signals in the NMR spectrum, whose integrals directly correspond to the enantiomeric ratio.

Experimental Protocol: Direct Analysis in the NMR Tube

This protocol is remarkably simple and fast, making it ideal for in-process controls or high-throughput screening in a research setting.[16][17][19]

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride sample into an NMR tube.

    • Add 1.0 to 1.5 equivalents of an enantiopure CSA (e.g., (S)-BINOL).

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃CN).

  • Analysis:

    • Cap the tube and shake vigorously for 30-60 seconds to ensure complete dissolution and complex formation.

    • Acquire a standard ¹H NMR spectrum.

  • Data Processing and Calculation:

    • Identify a well-resolved pair of signals corresponding to a specific proton in the analyte (e.g., the methine proton -CH or the methyl protons -CH₃).

    • Carefully integrate both signals.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

NMR_CSA Principle of NMR with a Chiral Solvating Agent (CSA) cluster_tube NMR Tube Analyte_R R-Enantiomer Complex_RS [R-Analyte • S-CSA] Diastereomeric Complex 1 Analyte_R->Complex_RS + CSA Analyte_S S-Enantiomer Complex_SS [S-Analyte • S-CSA] Diastereomeric Complex 2 Analyte_S->Complex_SS + CSA CSA S-CSA Spectrum Resulting ¹H NMR Spectrum Complex_RS->Spectrum Signal at δ₁ Complex_SS->Spectrum Signal at δ₂

Enantiomers form transient diastereomeric complexes with a CSA.

Conclusion and Recommendations

Validating the enantiomeric purity of 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride can be accomplished with exceptional accuracy and precision using several orthogonal techniques.

  • For GMP-compliant quality control and regulatory submissions, Chiral HPLC is the established and trusted method. Its performance is well-understood, and it is backed by decades of regulatory precedent.

  • For high-throughput screening, method development, and laboratories focused on sustainability, Chiral SFC is the superior choice. It offers significant advantages in speed and reduced solvent waste without compromising on separation quality or validation rigor.

  • For rapid, at-line process monitoring or quick checks in a discovery or process chemistry lab, NMR with a Chiral Solvating Agent is unparalleled. Its simplicity, speed, and non-destructive nature provide immediate and valuable data to guide synthetic efforts.

By understanding the principles and applying the robust protocols outlined in this guide, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their chiral intermediates and final products.

References

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters - ACS Publications. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Analytical Chemistry. [Link]

  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ. Tetrahedron Letters. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • NMR Chiral solvating agents. ResearchGate. [Link]

  • Chiral SFC-UV separation of amine and imine derivative using standard... ResearchGate. [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Bentham Science. [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Bentham Science. [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC. [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. [Link]

  • Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia. [Link]

  • Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent. [Link]

  • Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... CrystEngComm (RSC Publishing). [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. European Medicines Agency. [Link]

  • Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications. Diva-Portal.org. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • HPLC Chiral Separations. AZYP, LLC. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate. [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC. [Link]

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